3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide
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Overview
Description
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a cyclopropyl group, a hydroxypropyl group, and a fluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a halogenating agent to introduce the cyclopropyl group.
Introduction of the hydroxypropyl group: The cyclopropyl intermediate is then reacted with a hydroxypropylating agent under controlled conditions to form the hydroxypropyl intermediate.
Sulfonamide formation: The hydroxypropyl intermediate is reacted with a sulfonyl chloride derivative to form the sulfonamide moiety.
Final chlorination and fluorination: The sulfonamide intermediate undergoes chlorination and fluorination reactions to introduce the chloro and fluoro groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide moiety can be reduced under specific conditions to form amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzenesulfonamide
- 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
- 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro, cyclopropyl, hydroxypropyl, and fluoro groups provides a distinct set of properties that make this compound valuable for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO3S/c13-10-7-9(3-4-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLFHXYKKXDDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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